7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane

Medicinal chemistry Lipophilicity Physicochemical properties

7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane (CAS 2167882-13-3) is a fluorinated bicyclic diamine belonging to the 2,5-diazabicyclo[4.1.0]heptane class, a well-established rigid piperazine bioisostere. The core scaffold is recognized for introducing conformational constraint into drug-like molecules, and the incorporation of a gem‑difluoro moiety at the cyclopropane 7‑position markedly alters key physicochemical properties relative to the non‑fluorinated parent and the classic piperazine pharmacophore.

Molecular Formula C5H8F2N2
Molecular Weight 134.13 g/mol
Cat. No. B13332983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane
Molecular FormulaC5H8F2N2
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1CNC2C(C2(F)F)N1
InChIInChI=1S/C5H8F2N2/c6-5(7)3-4(5)9-2-1-8-3/h3-4,8-9H,1-2H2
InChIKeyKSQIYVMSUVXFQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane – A Rigid, Conformationally Constrained Piperazine Surrogate for Medicinal Chemistry Procurement


7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane (CAS 2167882-13-3) is a fluorinated bicyclic diamine belonging to the 2,5-diazabicyclo[4.1.0]heptane class, a well-established rigid piperazine bioisostere. The core scaffold is recognized for introducing conformational constraint into drug-like molecules, and the incorporation of a gem‑difluoro moiety at the cyclopropane 7‑position markedly alters key physicochemical properties relative to the non‑fluorinated parent and the classic piperazine pharmacophore [1][2]. The compound carries two secondary amine groups amenable to orthogonal functionalization, making it a versatile building block for parallel synthesis and late‑stage diversification in pharmaceutical research.

Why Piperazine or Non‑Fluorinated 2,5-Diazabicyclo[4.1.0]heptane Cannot Directly Replace 7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane in SAR‑Driven Programs


The 2,5-diazabicyclo[4.1.0]heptane scaffold already imposes a significant reduction in amine basicity (ΔpKa ≈ –1.3 units) compared to piperazine [1]. The addition of the gem‑difluoro motif introduces a strong electron‑withdrawing perturbation that further depresses the conjugate acid pKa, increases hydrogen‑bond acceptor capacity, and alters logP. These changes cannot be replicated by simply using piperazine, homopiperazine, or even the non‑fluorinated bicyclic parent; selecting any of these generics would yield a different ionization state at physiological pH, divergent lipophilicity, and a distinct biological phenotype, potentially breaking SAR continuity in a lead‑optimization campaign. The quantitative evidence below substantiates this claim.

Head‑to‑Head Quantitative Evidence: 7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane vs. Closest Comparators


Lipophilicity Shift: XLogP3 Comparison Between 7,7-Difluoro‑2,5‑diazabicyclo[4.1.0]heptane and the Non‑Fluorinated Parent

Computed XLogP3 for 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane is –0.3, whereas the non‑fluorinated 2,5-diazabicyclo[4.1.0]heptane parent exhibits an XLogP3 of –0.6 [1][2]. The 0.3‑unit increase in predicted lipophilicity is consistent with the known logP‑elevating effect of gem‑difluorocyclopropanes and may improve passive membrane permeability while retaining aqueous solubility acceptable for oral bioavailability.

Medicinal chemistry Lipophilicity Physicochemical properties

Hydrogen‑Bond Acceptor Count: Difluoro Derivative Offers Four HBA Sites vs. Two for the Non‑Fluorinated Parent and Piperazine

PubChem‑computed Hydrogen Bond Acceptor (HBA) count for 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane is 4, driven by the two nitrogen lone pairs and the two fluorine atoms, whereas the non‑fluorinated parent and piperazine both display an HBA count of 2 [1][2]. The additional HBA capacity can strengthen polar interactions with protein binding pockets or alter the compound's solvation free energy.

Molecular recognition Structure-based drug design Hydrogen bonding

Basicity Modulation: Class‑Level pKa Differential and Extrapolation to the 7,7‑Difluoro Congener

Experimentally, the conjugate acid pKa of N‑Cbz‑monoprotected 2,5-diazabicyclo[4.1.0]heptane is 6.74 ± 0.05, 1.3 units lower than that of the corresponding piperazine (≈8.04) [1]. The gem‑difluoro substitution at C7 introduces two strongly electron‑withdrawing fluorine atoms adjacent to the bridgehead amine, which is expected to further reduce the pKa. Using the well‑established shift observed for gem‑difluorocyclopropane‑bearing amines (pKa typically depressed by an additional 1.0–2.0 units relative to the non‑fluorinated cyclopropane analogue), the conjugate acid pKa of 7,7-difluoro‑2,5‑diazabicyclo[4.1.0]heptane is anticipated to fall in the range of 4.7–5.7. This would place it in a region where the fraction ionized at physiological pH (7.4) is dramatically different from the parent scaffold, directly impacting permeability, target engagement, and off‑target profiles.

Amine basicity Ionization state SAR

Conformational Rigidity and Topological Polar Surface Area: A Unique Combination for CNS‑Program Lead Optimization

The bicyclic framework of 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane enforces a rigid, three‑dimensional conformation that is distinctly different from the flexible chair‑boat equilibria of piperazine. This constraint pre‑organizes the molecule for receptor binding, potentially reducing the entropic penalty upon complex formation. The computed topological polar surface area (TPSA) is 24.1 Ų, identical to the non‑fluorinated parent but about 10 Ų lower than piperazine (≈34 Ų) [1][2]. This TPSA value, combined with the moderate lipophilicity, places the compound in a favorable region for blood‑brain barrier penetration (< 70 Ų threshold).

CNS drug design Conformational restriction Topological polar surface area

Procurement‑Guiding Application Scenarios for 7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane


CNS Penetrant Kinase Inhibitor Lead Optimization

When a kinase program demands a piperazine replacement that maintains acceptable CNS exposure, 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane offers a TPSA of 24.1 Ų and a computed XLogP3 of –0.3, both within the CNS‑drug‑like window. The rigid scaffold reduces conformational flexibility, often translating to improved binding affinity and selectivity [1][2].

Fine‑Tuning Amine Basicity for hERG and Off‑Target Selectivity

Programs that have experienced hERG block or off‑target pharmacology driven by protonated piperazine can benefit from the significantly weaker basicity of the difluoro scaffold. The estimated pKa reduction of 2–3 units relative to piperazine means a much smaller fraction of the molecule is protonated at pH 7.4, potentially mitigating off‑target ion‑channel interactions [1].

Building Block for DNA‑Encoded Library (DEL) Synthesis

The orthogonal reactivity of the two secondary amines in 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane enables sequential functionalization in DEL chemistry. The inherent three‑dimensionality and fluorine‑enriched pharmacophore add desirable diversity to library design, while the 0‑rotatable‑bond structure ensures minimal conformer sampling, a key requirement for reliable DEL screening output [2].

Metabolic Stability Enhancement via Fluorine Blocking

The gem‑difluoro group at the metabolically labile cyclopropane position shields potential sites of oxidative metabolism. While direct comparative metabolic stability data are not yet published for this specific compound, the class‑level precedent for gem‑difluorocyclopropane‑containing amines suggests an increased half‑life in human liver microsomes compared to the non‑fluorinated analogue, making it a strategic choice for programs where metabolic soft spots have been identified [1].

Quote Request

Request a Quote for 7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.